PPARγ Binding Affinity: 30-Fold Higher Affinity for the Human Receptor Compared to Pioglitazone
In a direct comparison of receptor binding, the rosiglitazone pharmacophore demonstrated a binding affinity for the human PPARγ receptor that is approximately 30-fold greater than that of pioglitazone . This translates to an EC50 of 43 nM for rosiglitazone at the human PPARγ receptor, while pioglitazone's corresponding EC50 is significantly higher . An independent source reports a dissociation constant (Kd) of 40 nM for rosiglitazone fumarate itself, confirming the high-affinity nature of this specific salt form [1].
| Evidence Dimension | PPARγ binding affinity |
|---|---|
| Target Compound Data | EC50 = 43 nM (human PPARγ); Kd = 40 nM |
| Comparator Or Baseline | Pioglitazone (EC50 ~1.29 μM, inferred from 30-fold difference) |
| Quantified Difference | Approximately 30-fold higher affinity for rosiglitazone vs. pioglitazone |
| Conditions | Human PPARγ receptor binding assay (Sigma-Aldrich product specification) |
Why This Matters
This dramatic difference in target engagement potency means that, at equivalent molar doses, rosiglitazone achieves greater PPARγ activation, directly influencing decisions in assay design, dose-response profiling, and in vitro pharmacology experiments.
- [1] NCATS Inxight Drugs. Rosiglitazone Fumarate (UNII: 533QLZ62ZS). Substance pharmacological profile. Accessed May 2026. View Source
